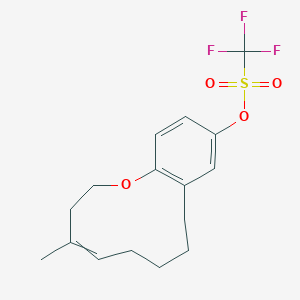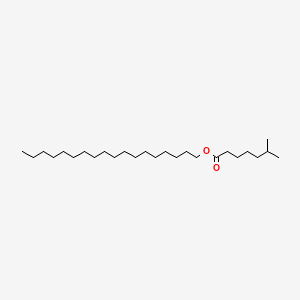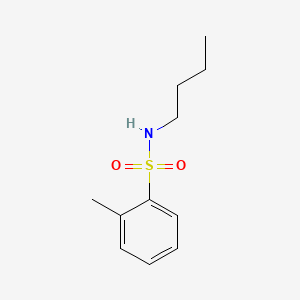
(2-Ethylhexyl) hydrogen octylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylhexyl) hydrogen octylphosphonate is an organophosphorus compound with the molecular formula C16H35O3P. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl) hydrogen octylphosphonate typically involves the esterification of octylphosphonic acid with 2-ethylhexanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts to accelerate the reaction and reduce production costs .
化学反応の分析
Types of Reactions
(2-Ethylhexyl) hydrogen octylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates
科学的研究の応用
(2-Ethylhexyl) hydrogen octylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an anti-cancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and surfactants
作用機序
The mechanism of action of (2-Ethylhexyl) hydrogen octylphosphonate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound also affects cellular pathways by modulating signal transduction and gene expression .
類似化合物との比較
Similar Compounds
- Octylphosphonic acid
- 2-Ethylhexyl phosphonic acid
- Di(2-ethylhexyl) phosphonate
Uniqueness
(2-Ethylhexyl) hydrogen octylphosphonate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers better solubility, stability, and versatility in various applications .
特性
CAS番号 |
93920-07-1 |
|---|---|
分子式 |
C16H35O3P |
分子量 |
306.42 g/mol |
IUPAC名 |
2-ethylhexoxy(octyl)phosphinic acid |
InChI |
InChI=1S/C16H35O3P/c1-4-7-9-10-11-12-14-20(17,18)19-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3,(H,17,18) |
InChIキー |
KYYFFXSFMAVEDS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCP(=O)(O)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


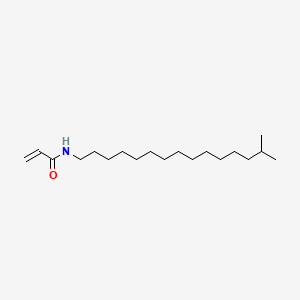
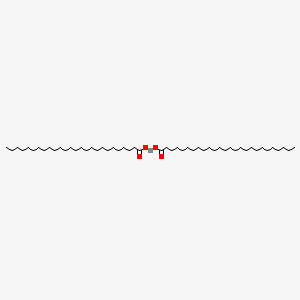
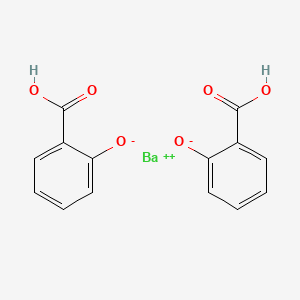
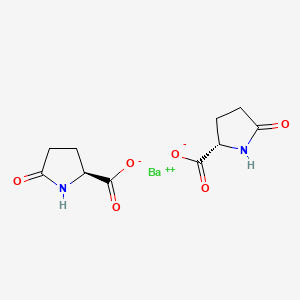
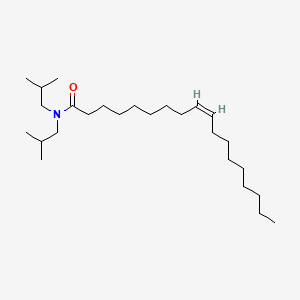
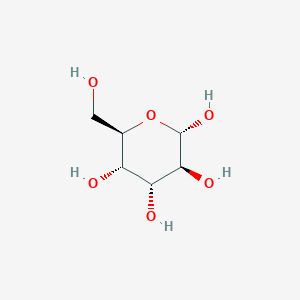

![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)
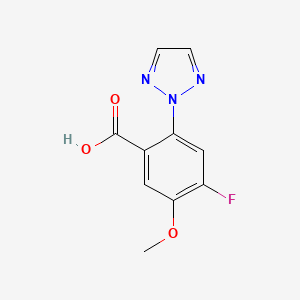

![2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
